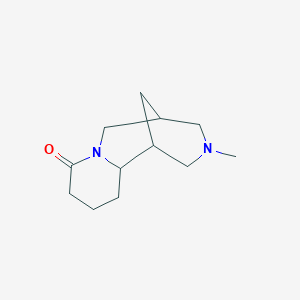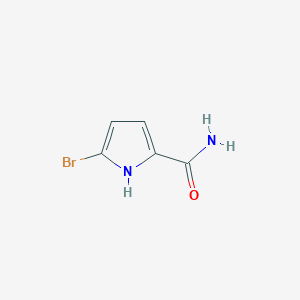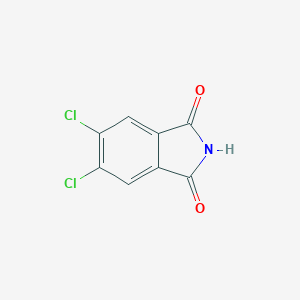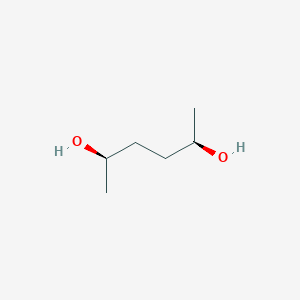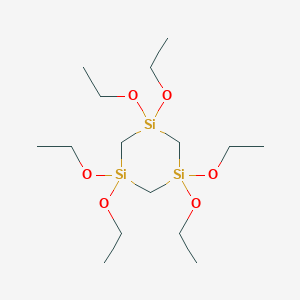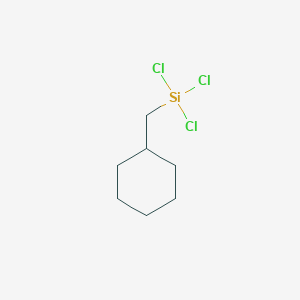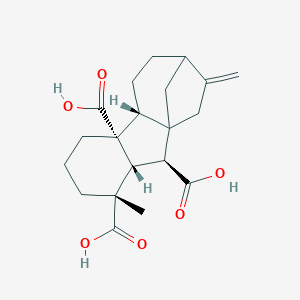
Gibberellin A(24)
Descripción general
Descripción
Gibberellin A(24) is a type of gibberellin, a group of plant hormones that occur in seeds, young leaves, and roots . Gibberellins are involved in various aspects of plant development and growth, including seed germination, stem elongation, leaf expansion, flowering, root growth, and fruit development .
Synthesis Analysis
Gibberellins form a large family of diterpenoid compounds. They are synthesized in the root and stem apical meristems, young leaves, and seed embryos .Molecular Structure Analysis
The molecular formula of Gibberellin A(24) is C20H26O5. It has an average mass of 346.417 Da and a monoisotopic mass of 346.178009 Da .Chemical Reactions Analysis
Gibberellins, including Gibberellin A(24), play a crucial role in the biosynthesis and catabolism pathway of plants. They are involved in characterizing the enzymes for GA metabolism and elucidating their corresponding genes .Physical And Chemical Properties Analysis
Gibberellin A(24) has a density of 1.3±0.1 g/cm3, a boiling point of 512.9±50.0 °C at 760 mmHg, and a flash point of 278.1±26.6 °C. It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Plant Growth and Development
Gibberellins (GAs), including Gibberellin A(24), are essential phytohormones for plant growth and development . They have a profound effect on plant growth and development, particularly growth recovery in dwarf mutants and induction of bolting and flowering in some rosette species .
Fungal Metabolites
Gibberellin research has its origins in Japan in the 19th century, when a disease of rice was shown to be due to a fungal infection. The symptoms of the disease including overgrowth of the seedling and sterility were later shown to be due to secretions of the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi), from which the name gibberellin was derived for the active component .
DELLA Proteins Regulation
Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression . Gibberellins act in plants by removing growth limitation, which was confirmed by the demonstration that they induce the degradation of the growth-inhibiting DELLA proteins .
Gibberellin Receptor Identification
The mechanism by which gibberellins achieve the degradation of DELLA proteins was clarified by the identification of the gibberellin receptor from rice in 2005 .
Gibberellin Biosynthesis and Catabolism
The biosynthesis of gibberellins in plants and the fungus has been largely resolved in terms of the pathways, enzymes, genes, and their regulation .
Gibberellin Transporters
Recent studies have identified the GA transporters and their roles in GA-mediated plant development .
Mecanismo De Acción
Target of Action
Gibberellin A(24) primarily targets plant growth and development processes . It interacts with GA receptor proteins and DELLA proteins, which are central repressors of the GA-response pathway . These targets play crucial roles in regulating plant development and elucidating the GA biosynthetic pathway .
Mode of Action
Gibberellin A(24) interacts with its targets to regulate a diverse set of plant responses . It promotes major aspects of plant growth such as germination, elongation growth, flower development, and flowering time . The interaction of Gibberellin A(24) with its targets leads to changes in gene expression that elicit physiological responses .
Biochemical Pathways
Gibberellin A(24) affects several biochemical pathways in plants. It is involved in the GA biosynthesis and catabolism pathways . The expression of three classes of dioxygenases enzymes, GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidases (GA2ox), is the main source of regulation of GA biosynthetic pathway during development and in different environmental cues .
Pharmacokinetics
The pharmacokinetics of Gibberellin A(24) in plants involves its synthesis, distribution, and signal transduction . Its concentration in plant organs is tightly regulated . Current research focuses on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .
Result of Action
The action of Gibberellin A(24) results in significant molecular and cellular effects. It stimulates shoot elongation, seed germination, and fruit and flower maturation . It also affects plant response to biotic and abiotic stresses . The manipulation of GA status either by genetic alteration or by exogenous application of GA or GA biosynthesis inhibitors is often used to optimize plant growth and yields .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Gibberellin A(24). It has been shown that reduction of GA levels and signaling contributes to plant growth restriction on exposure to several stresses, including cold, salt, and osmotic stress . Conversely, increased GA biosynthesis and signaling promote growth in plant escape responses to shading and submergence .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4R,8R,9R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-10-8-19-9-11(10)4-5-12(19)20(17(25)26)7-3-6-18(2,16(23)24)14(20)13(19)15(21)22/h11-14H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11?,12-,13-,14-,18-,19?,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJCIPAKFLTCI-BCYHSWAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C34[C@H]2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A(24) | |
CAS RN |
19427-32-8 | |
| Record name | Gibberellin A(24) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary effect of Gibberellin A on seeds?
A1: Gibberellin A plays a crucial role in breaking seed dormancy and promoting germination. [, , , , , ] This effect has been observed across a variety of plant species, including Talinum triangulare [], Eucommia ulmoides [], Styrax japonicus [, ], Daphne tangutica [], and Malus 'Red Splendor' [].
Q2: How does Gibberellin A influence seed germination in Talinum triangulare?
A2: Research indicates that pre-soaking Talinum triangulare seeds in a 0.05% Gibberellin A solution for 24 hours can significantly improve germination percentage and germination speed index (GSI) compared to untreated seeds. [] This effect was comparable to pre-soaking in potassium nitrate (KNO3) solution. []
Q3: Can Gibberellin A be used to enhance the germination of dormant seeds?
A3: Yes, Gibberellin A has demonstrated effectiveness in breaking seed dormancy in several plant species. For instance, in Styrax japonicus, combining Gibberellin A treatment with cold stratification significantly increased germination rates. [] Similarly, in Daphne tangutica, a combination of stratification and soaking in a 300 mg/L Gibberellin A solution for 24 hours yielded the highest germination rates. []
Q4: Are there specific conditions that optimize Gibberellin A's effect on seed germination?
A4: Yes, the effectiveness of Gibberellin A can be influenced by factors like concentration and treatment duration. For example, in Malus 'Red Splendor', a concentration of 200 mg/L Gibberellin A proved most effective for improving germination rate, germination energy, and germination index. [] Additionally, combining Gibberellin A treatment with specific stratification periods has shown to be beneficial for breaking dormancy in species like Echinophora platyloba. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





